

Natural sources and mineral forms of boric acid like sassolite

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide to the Natural Sources and Mineral Forms of Boric Acid

This technical guide provides a comprehensive overview of boric acid's natural occurrences, with a primary focus on its mineral form, sassolite. It is intended for researchers, scientists, and professionals in drug development who require detailed information on the properties, sources, and extraction of this versatile compound.

Introduction to Boric Acid and its Mineral Forms

Boric acid (H_3BO_3), also known as orthoboric acid or boracic acid, is a weak, monobasic Lewis acid of boron.^{[1][2]} It exists as colorless crystals or a white powder and is soluble in water.^{[1][3]} In nature, boric acid is found in its mineral form, sassolite, as well as a constituent of other borate minerals, in seawater, and in various plants and fruits.^{[1][4][5]}

Sassolite is the naturally occurring mineral form of boric acid.^{[4][6][7]} It was first described in 1800 and named after its discovery location, Sasso Pisano in Tuscany, Italy.^{[6][7]} It typically occurs in volcanic regions, deposited from steam in fumaroles and hot springs, and can also be found in sedimentary evaporite deposits.^{[6][7][8]}

Natural Sources of Boric Acid

Boric acid is sourced from a variety of natural environments. The primary sources include volcanic emissions, borate mineral deposits, and natural brines.

- **Volcanic and Geothermal Regions:** Boric acid is found in its free state in volcanic districts like Tuscany (Italy), the Lipari Islands, and Nevada (USA).^{[2][5]} In these areas, it emanates from fissures in the ground, mixed with steam, and precipitates as sassolite.^{[2][8]} The geysers (soffioni) in Tuscany were a significant source of boric acid for Europe from the early 19th to the mid-20th century.^[8]
- **Borate Minerals:** Besides sassolite, boric acid is a component of many other naturally occurring borate minerals.^{[4][5]} These are the primary raw materials for the industrial production of boric acid.^[9] The most commercially significant borate minerals are found in large evaporite deposits in arid regions of Turkey, the USA (California), China, and South America.^{[5][10]} Major borate minerals include:
 - Borax (Tincal): $\text{Na}_2\text{B}_4\text{O}_7 \cdot 10\text{H}_2\text{O}$
 - Colemanite: $\text{Ca}_2\text{B}_6\text{O}_{11} \cdot 5\text{H}_2\text{O}$
 - Ulexite: $\text{NaCaB}_5\text{O}_9 \cdot 8\text{H}_2\text{O}$
 - Boracite: $\text{Mg}_3\text{B}_7\text{O}_{13}\text{Cl}$
 - Kernite: $\text{Na}_2\text{B}_4\text{O}_7 \cdot 4\text{H}_2\text{O}$
- **Seawater and Brines:** Boric acid and its salts are naturally present in seawater.^{[4][5]} Natural and industrial brines, particularly those from salt lakes like Searles Lake in California, are also sources for boric acid recovery.^{[11][12]}

Quantitative Data and Physical Properties

The properties of sassolite and boric acid are summarized below. Data has been compiled from various mineralogical and chemical databases.

Table 1: Physicochemical Properties of Sassolite (Boric Acid)

Property	Value	Reference
Chemical Formula	H_3BO_3 or $\text{B}(\text{OH})_3$	[1][6][7]
Molar Mass	61.83 g·mol ⁻¹	[1]
Crystal System	Triclinic	[7][13]
Color	White to gray, can be yellow (sulfur impurities) or brown (iron oxides)	[6][7][13]
Luster	Vitreous to pearly	[7][13]
Hardness (Mohs)	1	[6][7][13]
Density	1.46–1.50 g/cm ³	[7][13]
Cleavage	Perfect on {001}	[7][13]
Streak	White	[7][13]
Optical Properties	Biaxial (-)	[7][13]
Refractive Index	$n_\alpha = 1.340$, $n_\beta = 1.456$, $n_\gamma = 1.459$	[7][13]

Table 2: Solubility of Boric Acid in Water

Temperature (°C)	Solubility (g / 100 mL)	Reference
0	2.52	[1]
20	4.72	[1]
25	5.7	[1]
80	19.10	[1]
100	27.53	[1]

Methodologies and Experimental Protocols

The extraction and purification of boric acid vary depending on the source material. Below are generalized protocols for extraction from borate minerals and natural brines.

Protocol: Extraction of Boric Acid from Borax Ore

This protocol describes the common industrial method for producing boric acid by reacting borax (sodium tetraborate decahydrate) with a strong mineral acid, such as sulfuric or hydrochloric acid.^{[1][9]}

Objective: To produce crystalline boric acid from borax ore.

Materials:

- Borax ore ($\text{Na}_2\text{B}_4\text{O}_7 \cdot 10\text{H}_2\text{O}$)
- Concentrated Sulfuric Acid (H_2SO_4) or Hydrochloric Acid (HCl)
- Demineralized Water
- Filter Press or Centrifuge
- Crystallization Tank with cooling system
- Drying Oven

Procedure:

- Ore Beneficiation: The mined borax ore is first crushed and ground to increase the surface area for reaction. Impurities like clay are removed through washing and scrubbing.^[9]
- Leaching/Reaction: The beneficiated ore is dissolved in hot water or recycled mother liquor to create a concentrated borax solution. This solution is then reacted with a stoichiometric amount of concentrated sulfuric acid. The reaction is typically carried out in a stirred tank reactor at a temperature between 80-100°C.
 - Reaction: $\text{Na}_2\text{B}_4\text{O}_7 \cdot 10\text{H}_2\text{O} + \text{H}_2\text{SO}_4 \rightarrow 4 \text{H}_3\text{BO}_3 + \text{Na}_2\text{SO}_4 + 5 \text{H}_2\text{O}$

- **Filtration:** The resulting slurry contains boric acid in solution and precipitated sodium sulfate (if the temperature is lowered) along with any remaining insoluble residues. This mixture is filtered while hot to separate the boric acid-rich liquor from the solid byproducts.[9]
- **Crystallization:** The hot, filtered liquor is transferred to a crystallizer and cooled slowly.[14] As the temperature decreases, the solubility of boric acid drops significantly (see Table 2), causing it to precipitate out as pure crystals. Cooling to approximately 2-4°C maximizes yield.[14]
- **Separation and Washing:** The crystallized boric acid is separated from the mother liquor using a centrifuge or vacuum filter. The crystals are then washed with cold demineralized water to remove any remaining soluble impurities.[14]
- **Drying:** The purified boric acid crystals are dried in a continuous dryer or oven at a controlled temperature (e.g., 100-150°C) to remove residual moisture, yielding a final product with >99.5% purity.[15]

Protocol: Extraction of Boric Acid from Brine

This protocol outlines a method for recovering boric acid from boron-rich natural brines.

Objective: To extract and purify boric acid from a brine solution.

Materials:

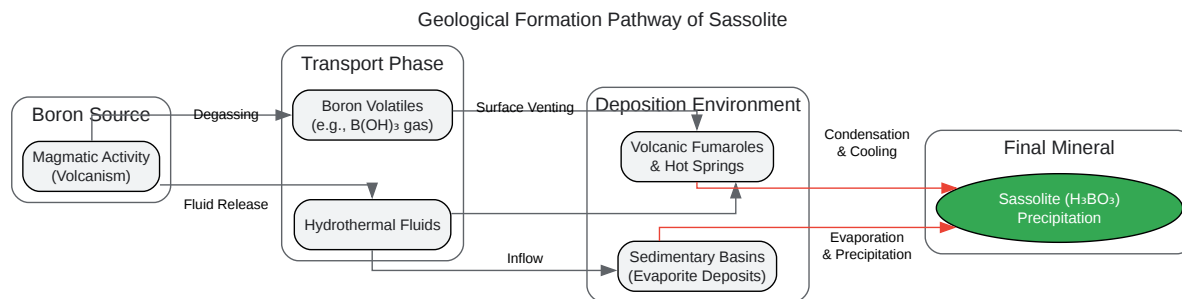
- Boron-containing brine
- Hydrochloric Acid (HCl)
- Solvent mixture (e.g., aliphatic alcohols like isopentanol in kerosene)
- Cooling/Crystallization vessel
- Washing solution (demineralized water)
- Drying equipment

Procedure:

- Acidification: The brine is first reacted with a strong acid, such as hydrochloric acid, to convert the dissolved borates into boric acid. The pH is typically lowered to around 2.5.[\[14\]](#)
 - Reaction: $\text{B}_4\text{O}_7^{2-} + 2 \text{H}^+ + 5 \text{H}_2\text{O} \rightarrow 4 \text{H}_3\text{BO}_3$
- Primary Crystallization: The acidified brine is cooled significantly (e.g., to 2°C) for an extended period (e.g., 24 hours).[\[14\]](#) This induces the precipitation of boric acid, which is then separated from the bulk of the brine. This step can recover over 70% of the boron content.[\[14\]](#)
- Solvent Extraction (for residual boron): The remaining brine, which still contains a low concentration of boron, can be treated via solvent extraction.[\[14\]](#) An organic solvent mixture (e.g., 20% aliphatic alcohols in 80% kerosene) is mixed with the brine. The boric acid selectively partitions into the organic phase.
- Stripping: The boron-loaded organic phase is then "stripped" by mixing it with an alkaline solution, which transfers the boron back to an aqueous phase as a concentrated borate solution.
- Secondary Crystallization: This concentrated borate solution is then treated similarly to the process in Protocol 4.1 (acidification, cooling, crystallization) to recover the remaining boric acid.[\[14\]](#)
- Purification: The boric acid crystals obtained from all crystallization steps are combined, washed with cold, pure water, and dried to achieve the final high-purity product.[\[14\]](#)

Visualizations: Workflows and Relationships

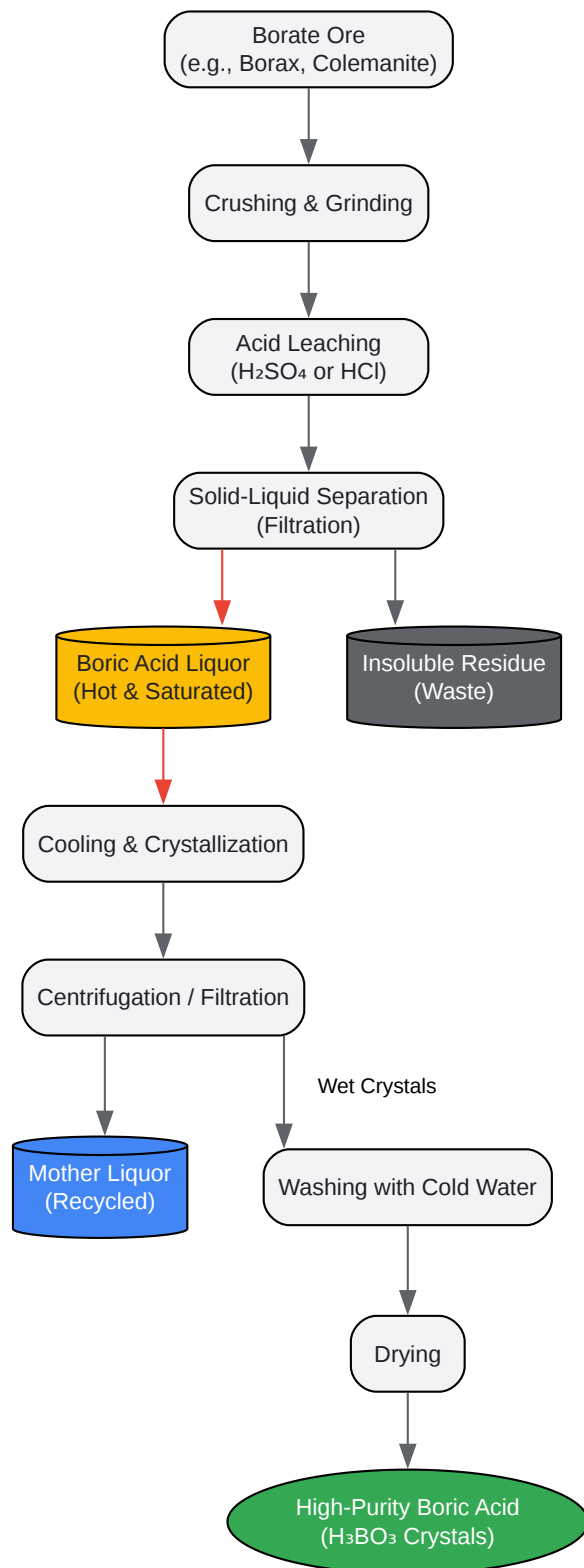
The following diagrams illustrate key processes related to the formation and extraction of boric acid.



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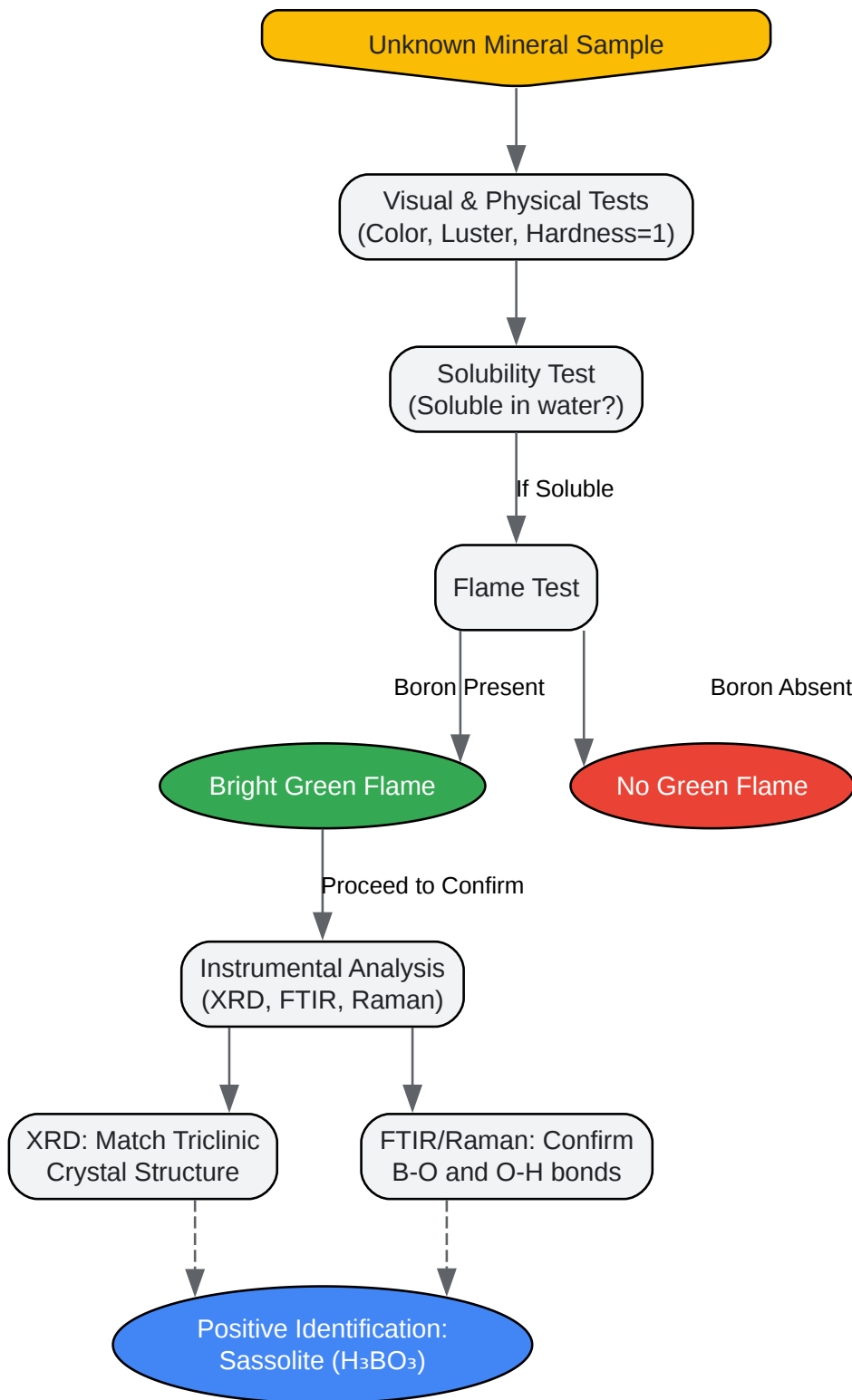
Caption: Geological formation pathway of sassolite from volcanic and sedimentary sources.

Industrial Extraction of Boric Acid from Borate Minerals

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Caption: Workflow for the industrial extraction and purification of boric acid.

Logical Workflow for Sassolite Identification



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Caption: Logical workflow for the characterization and identification of sassolite.

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- To cite this document: BenchChem. [Natural sources and mineral forms of boric acid like sassolite]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7944335#natural-sources-and-mineral-forms-of-boric-acid-like-sassolite]

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